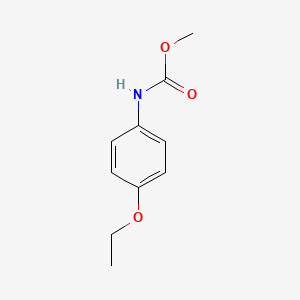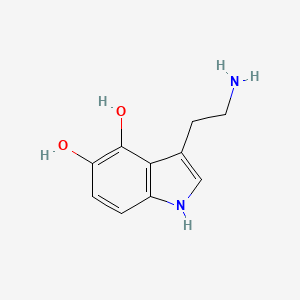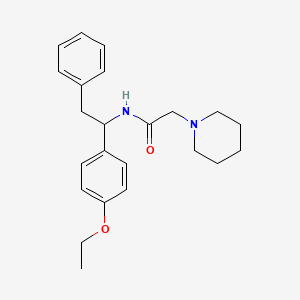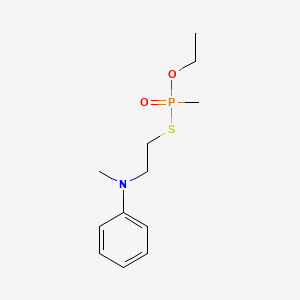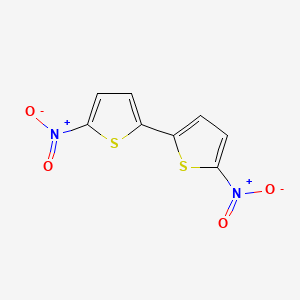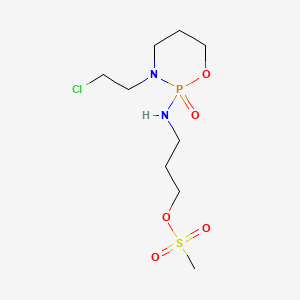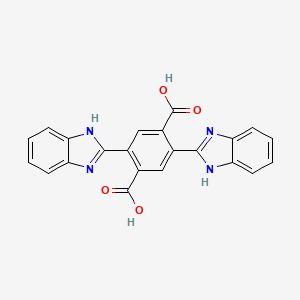![molecular formula C27H36N2O4S B14673459 (1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-82-0](/img/structure/B14673459.png)
(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications This compound features a cyclohexyl and phenylethyl group attached to a carbamate moiety, with a cyclohexylsulfamoylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the carbamate and sulfamoyl groups. Common synthetic routes include:
Formation of the Core Structure: The initial step involves the synthesis of 1-cyclohexyl-1-phenylethylamine through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carbamate Group: The amine group of 1-cyclohexyl-1-phenylethylamine is then reacted with an isocyanate derivative to form the carbamate linkage. This step typically requires mild conditions and a suitable solvent like dichloromethane.
Addition of the Sulfamoyl Group: The final step involves the reaction of the carbamate intermediate with a sulfonyl chloride derivative, such as cyclohexylsulfonyl chloride, in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted carbamates or sulfamoyl derivatives.
科学的研究の応用
(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is investigated for its use in materials science, including the development of new polymers and coatings with enhanced properties.
作用機序
The mechanism of action of (1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
類似化合物との比較
Similar Compounds
(1-cyclohexyl-1-phenylethyl) N-(4-ethylsulfonylphenyl)carbamate: This compound has a similar core structure but features an ethylsulfonyl group instead of a cyclohexylsulfamoyl group.
(1-cyclohexyl-1-phenylethyl) N-[4-(dimethylsulfamoyl)phenyl]carbamate: Another similar compound with a dimethylsulfamoyl group.
Uniqueness
The uniqueness of (1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclohexylsulfamoyl group, in particular, may offer advantages in terms of binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.
特性
CAS番号 |
35819-82-0 |
|---|---|
分子式 |
C27H36N2O4S |
分子量 |
484.7 g/mol |
IUPAC名 |
(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C27H36N2O4S/c1-27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)33-26(30)28-23-17-19-25(20-18-23)34(31,32)29-24-15-9-4-10-16-24/h2,5-6,11-12,17-20,22,24,29H,3-4,7-10,13-16H2,1H3,(H,28,30) |
InChIキー |
IAQONIMNKIEITK-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCC1)(C2=CC=CC=C2)OC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




